4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides and Their Derivatives
Sulfonamides constitute a significant class of synthetic antibiotics known for their bacteriostatic properties. They have been studied extensively for their applications in treating bacterial infections and conditions caused by other microorganisms. Research has shown that these compounds, including various derivatives, have been utilized as diuretics, carbonic anhydrase inhibitors, and in treating a range of diseases such as glaucoma, inflammation, and certain cancers (Gulcin & Taslimi, 2018). This highlights the broad therapeutic applications of sulfonamide compounds and their relevance to the chemical family of interest.
Thiazolidinone Chemistry
Thiazolidinones, featuring a core 4-thiazolidinone ring, are recognized for their wide spectrum of biological activities. The versatility of the thiazolidinone scaffold allows for the synthesis of compounds with diverse biological properties by modifying the substituents on the core ring. These modifications have led to the development of molecules with potent antimicrobial, anti-inflammatory, and anticancer activities, illustrating the scaffold's potential in drug discovery and development (ArunlalV. et al., 2015).
Benzamide Derivatives
Benzamide derivatives have been explored for their pharmacological properties, including their role as enzyme inhibitors and their potential in treating various diseases. The structural flexibility of the benzamide moiety allows for the generation of compounds with targeted biological activities, making it a valuable core structure in medicinal chemistry for designing new therapeutic agents.
Environmental Impact and Removal Techniques
The environmental presence and removal of compounds structurally related to "4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide" have been subjects of investigation. Studies on related compounds, such as sulfamethoxazole, highlight the challenges and techniques involved in mitigating the environmental impact of these pharmaceuticals. Advanced oxidation processes have been identified as effective methods for the degradation of such compounds, emphasizing the importance of environmental safety in the use and disposal of these chemicals (Prasannamedha & Kumar, 2020).
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-5-6-13-26(3)32(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20(15-31-23)18-9-12-21(30-4)16(2)14-18/h7-12,14-15H,5-6,13H2,1-4H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGCDAWCLJVGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.